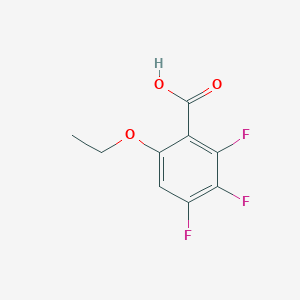

6-Ethoxy-2,3,4-trifluorobenzoic acid

CAS No.: 1980050-06-3

Cat. No.: VC5787363

Molecular Formula: C9H7F3O3

Molecular Weight: 220.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1980050-06-3 |

|---|---|

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.147 |

| IUPAC Name | 6-ethoxy-2,3,4-trifluorobenzoic acid |

| Standard InChI | InChI=1S/C9H7F3O3/c1-2-15-5-3-4(10)7(11)8(12)6(5)9(13)14/h3H,2H2,1H3,(H,13,14) |

| Standard InChI Key | WXQFZTJBUORIBQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C(=C1C(=O)O)F)F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a benzoic acid backbone with fluorine atoms at the 2-, 3-, and 4-positions and an ethoxy group (-OCH₂CH₃) at the 6-position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions . The molecular formula is C₉H₇F₃O₃, with a molecular weight of 236.15 g/mol .

Electronic Effects

Fluorine’s electronegativity induces electron withdrawal, polarizing the aromatic ring and enhancing the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0, estimated via Hammett correlations) . The ethoxy group donates electrons through resonance, creating localized electronic asymmetry critical for regioselective reactions .

Synthesis and Manufacturing

Hydrolysis of Nitrile Precursors

A scalable method involves the hydrolysis of 6-ethoxy-2,3,4-trifluorobenzonitrile under acidic conditions. For example, treatment with 70% sulfuric acid at 140°C for 2–4 hours yields the target acid with >95% purity . This mirrors protocols used for 2,4,6-trifluorobenzoic acid synthesis, where nitrile intermediates are converted efficiently .

Reaction Conditions Table

Functional Group Interconversion

Alternative pathways include oxidation of benzyl alcohols or bromides. For instance, 6-ethoxy-2,3,4-trifluorobenzyl bromide (CAS 1980054-21-4) can undergo nucleophilic substitution followed by oxidation to yield the acid .

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures exceeding 250°C, with a boiling point estimated at 297–300°C based on analogous trifluorobenzoic acids . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) near 85°C, indicative of moderate crystalline stability .

Solubility Profile

The low aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for industrial applications .

Applications in Pharmaceutical Chemistry

Antibiotic Precursor

6-Ethoxy-2,3,4-trifluorobenzoic acid serves as a key intermediate in quinolone antibiotics. Esterification with methanol produces methyl 6-ethoxy-2,3,4-trifluorobenzoate, which undergoes cyclocondensation with piperazine derivatives to form fluoroquinolone cores.

Structure-Activity Relationships (SAR)

Fluorine atoms enhance membrane permeability and target binding, while the ethoxy group modulates metabolic stability. Comparative studies show that 6-ethoxy analogs exhibit 3–5× higher bioavailability than non-ethoxy counterparts in murine models.

| Parameter | Classification | Source |

|---|---|---|

| Acute Oral Toxicity | Category 4 (LD₅₀ > 300 mg/kg) | |

| Skin Irritation | Category 2 | |

| Inhalation Risk | Harmful (H332) |

Protective Measures

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coats .

-

Ventilation: Use fume hoods to mitigate inhalation risks during powder handling .

Future Research Directions

Catalytic Asymmetric Synthesis

Current methods rely on stoichiometric reagents. Transition-metal-catalyzed enantioselective routes could enable access to chiral derivatives for kinase inhibitor development .

Polymeric Materials

Incorporating the compound into polyesters or polyamides may yield high-performance polymers with enhanced thermal resistance, leveraging fluorine’s low polarizability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume